molecular formula C10H9ClN2O4S2 B050196 3-[(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 124850-85-7

3-[(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

Cat. No.: B050196
CAS No.: 124850-85-7
M. Wt: 320.8 g/mol
InChI Key: STYVDVXPDDHTGD-UHFFFAOYSA-N
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Description

3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide: is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiadiazine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 6-chloro-1,2,4-benzothiadiazine 1,1-dioxide with 3-mercaptopropionic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the thiol-ene reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2,4-benzothiadiazine 1,1-dioxide: A precursor in the synthesis of the compound.

    3-Mercaptopropionic acid: A key reagent in the synthesis.

Uniqueness

3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

124850-85-7

Molecular Formula

C10H9ClN2O4S2

Molecular Weight

320.8 g/mol

IUPAC Name

3-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H9ClN2O4S2/c11-6-1-2-8-7(5-6)12-10(13-19(8,16)17)18-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15)

InChI Key

STYVDVXPDDHTGD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O

Origin of Product

United States

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